Tissue ACE Binding Affinity: Quinaprilat Demonstrates Highest Potency for Human Somatic ACE
In a direct comparison using single displacement binding assays on human somatic ACE (hsACE), quinaprilat demonstrated the highest binding affinity, with an IC50 of 0.35 nM. This is a markedly higher affinity than enalaprilat (IC50: 1.94 nM), perindoprilat (IC50: 1.05 nM), ramiprilat (IC50: 0.76 nM), and trandolaprilat (IC50: 0.57 nM) [1][2]. The complete rank order of binding affinity to hsACE was Q > T > R > P > E [1].
| Evidence Dimension | Binding affinity (IC50) to human somatic ACE (hsACE) |
|---|---|
| Target Compound Data | IC50 = 0.35 nM (Quinaprilat) |
| Comparator Or Baseline | Enalaprilat (IC50 = 1.94 nM), Perindoprilat (IC50 = 1.05 nM), Ramiprilat (IC50 = 0.76 nM), Trandolaprilat (IC50 = 0.57 nM) |
| Quantified Difference | Quinaprilat's IC50 is 5.5x lower than enalaprilat's (0.35 nM vs. 1.94 nM). |
| Conditions | In vitro single displacement binding assay using [125I]351A radioligand and human somatic ACE. |
Why This Matters
Higher binding affinity for tissue ACE is a key differentiator, as it correlates with more potent and sustained local enzyme inhibition, potentially leading to superior organ protection effects.
- [1] Ferrari R, et al. The ACE-inhibitor Perindoprilat has high selectivity for bradykinin binding sites of human somatic ACE. 2006. SFERA Archivio. View Source
- [2] Ceconi C, et al. Angiotensin-converting enzyme (ACE) inhibitors have different selectivity for bradykinin binding sites of human somatic ACE. Eur J Pharmacol. 2007;577(1-3):1-6. View Source
